REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.CC(C)([O-])C.[K+].Cl[C:16]1[CH:21]=[CH:20][N:19]=[C:18]([C:22]([NH:24][CH3:25])=[O:23])[CH:17]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH3:25][NH:24][C:22]([C:18]1[CH:17]=[C:16]([O:8][C:5]2[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][CH:4]=2)[CH:21]=[CH:20][N:19]=1)=[O:23] |f:1.2,4.5.6|
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Name
|
|
Quantity
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9.6 g
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Type
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reactant
|
Smiles
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NC1=CC=C(C=C1)O
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Name
|
|
Quantity
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10.29 g
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Type
|
reactant
|
Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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15 g
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Type
|
reactant
|
Smiles
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ClC1=CC(=NC=C1)C(=O)NC
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Name
|
|
Quantity
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6.5 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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the reddish-brown mixture was stirred at room temp. for 2 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled to room temp.
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Type
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CUSTOM
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Details
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separated between EtOAc (500 mL)
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Type
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EXTRACTION
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Details
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The aqueous phase was back-extracted with EtOAc (300 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with a saturated NaCl solution (4×1000 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The resulting solids were dried under reduced pressure at 35° C. for 3 h
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Duration
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3 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)C1=NC=CC(=C1)OC1=CC=C(N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.9 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |